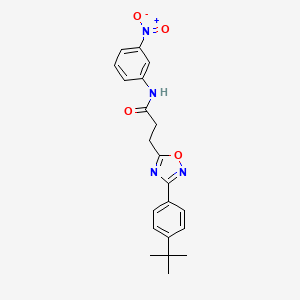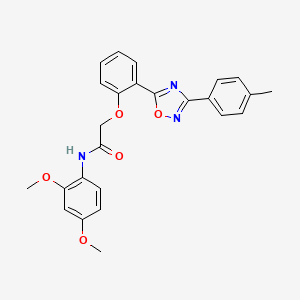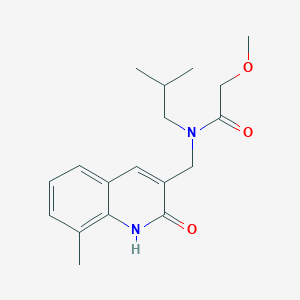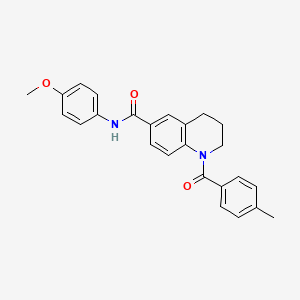
N-(4-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BMQ, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BMQ belongs to the class of tetrahydroquinoline derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
N-(4-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(4-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, N-(4-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to inhibit the aggregation of amyloid beta, which is a hallmark of the disease. In Parkinson's disease, N-(4-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to protect dopaminergic neurons from oxidative stress.
Mécanisme D'action
N-(4-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide exerts its therapeutic effects through various mechanisms. In cancer cells, N-(4-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In Alzheimer's disease, N-(4-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide inhibits the aggregation of amyloid beta by binding to the protein and preventing its aggregation. In Parkinson's disease, N-(4-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide protects dopaminergic neurons from oxidative stress by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to have various biochemical and physiological effects. N-(4-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to inhibit the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. N-(4-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been found to inhibit the activity of acetylcholinesterase, which is an enzyme that degrades acetylcholine, a neurotransmitter involved in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages and limitations for lab experiments. N-(4-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, N-(4-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has poor solubility in water, which can limit its use in in vitro experiments.
Orientations Futures
The potential therapeutic applications of N-(4-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide have led to several future directions for research. One direction is to optimize the synthesis method of N-(4-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide to improve its yield and solubility. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(4-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide to determine its optimal dosage and administration route. Additionally, further studies are needed to investigate the safety and efficacy of N-(4-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in preclinical and clinical trials.
Conclusion:
In conclusion, N-(4-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a compound that has gained attention in scientific research due to its potential therapeutic applications in various diseases. N-(4-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been synthesized using different methods and exerts its therapeutic effects through various mechanisms. N-(4-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages and limitations for lab experiments, and several future directions for research have been proposed. Further studies are needed to determine the safety and efficacy of N-(4-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in preclinical and clinical trials.
Méthodes De Synthèse
N-(4-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized using different methods, including the condensation reaction of 4-bromobenzaldehyde and 4-methylbenzoic acid with tetrahydroquinoline-6-carboxylic acid. Another method involves the reaction of 4-bromobenzaldehyde with 4-methylbenzoic acid followed by the condensation of the resulting product with tetrahydroquinoline-6-carboxylic acid. These methods have been optimized to obtain high yields of N-(4-bromophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-17-5-7-18(8-6-17)25(29)27-15-3-4-19-16-20(9-14-23(19)27)24(28)26-21-10-12-22(30-2)13-11-21/h5-14,16H,3-4,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWCIBRAXKPOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



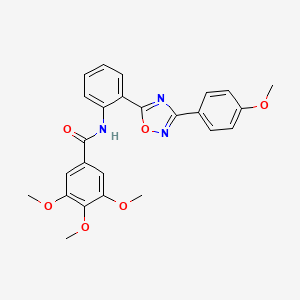


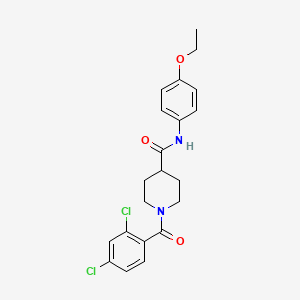

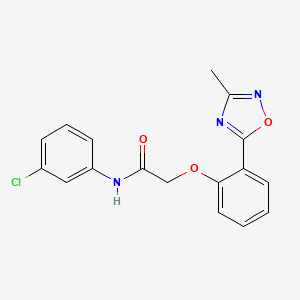
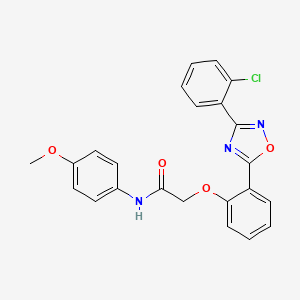
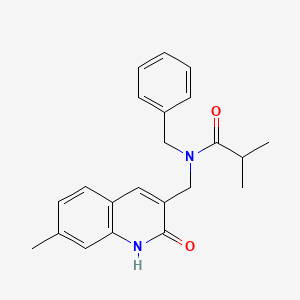
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7712814.png)
